1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane
CAS No.:
Cat. No.: VC17845454
Molecular Formula: C13H22N2O
Molecular Weight: 222.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22N2O |
|---|---|
| Molecular Weight | 222.33 g/mol |
| IUPAC Name | 6-azaspiro[2.5]octan-2-yl(piperidin-1-yl)methanone |
| Standard InChI | InChI=1S/C13H22N2O/c16-12(15-8-2-1-3-9-15)11-10-13(11)4-6-14-7-5-13/h11,14H,1-10H2 |
| Standard InChI Key | QGGKMKGTCZKZFK-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)C(=O)C2CC23CCNCC3 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture
The compound’s defining feature is its 6-azaspiro[2.5]octane core, comprising two fused rings sharing a single nitrogen atom. The smaller cyclopropane ring (2-membered) and larger piperidine-like ring (5-membered) create a three-dimensional geometry that restricts conformational flexibility, a property critical for selective target binding. Attached to this spiro system is a piperidine-1-carbonyl group, introducing both hydrogen-bonding capacity (via the carbonyl oxygen) and lipophilic bulk from the piperidine moiety.
Molecular Specifications
Key physicochemical parameters for the hydrochloride salt (CAS 1432678-98-2) include:
| Property | Value |
|---|---|
| Molecular formula | C₁₃H₂₃ClN₂O |
| Molecular weight | 258.79 g/mol |
| IUPAC name | 6-azaspiro[2.5]octan-2-yl(piperidin-1-yl)methanone; hydrochloride |
| SMILES | C1CCN(CC1)C(=O)C2CC23CCNCC3.Cl |
The free base form (C₁₃H₂₂N₂O) lacks the hydrochloride counterion, reducing molecular weight to 234.33 g/mol. X-ray crystallographic data, while unavailable in public sources, would likely reveal chair-like conformations in the piperidine ring and angle strain in the cyclopropane component.
Synthetic Methodologies and Optimization
Post-Hydrogenation Modifications
Following spiro ring formation, the piperidine-1-carbonyl group is introduced via:
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Acylation: Reacting the spirocyclic amine with piperidine-1-carbonyl chloride under Schotten-Baumann conditions.
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Coupling Reactions: Employing carbodiimide-mediated (e.g., EDC/HOBt) coupling between the amine and piperidinecarboxylic acid.
Purification typically involves methanol-mediated recrystallization to isolate the hydrochloride salt, achieving >98% purity as verified by HPLC.
Biomedical Applications and Target Engagement
MAGL Inhibition Mechanisms
Recent studies on structurally similar spiro derivatives reveal potent MAGL inhibition (IC₅₀ = 73 nM) through a dual-binding mode:
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Hydrogen Bonding: The spiro carbonyl oxygen interacts with His121.
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Van der Waals Contacts: The piperidine group occupies a hydrophobic pocket near Arg57 .
Comparative analysis suggests 1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane may exhibit enhanced selectivity over fatty acid amide hydrolase (FAAH) due to steric hindrance from the cyclopropane ring.
Pharmacokinetic Profiling
While in vivo data remain undisclosed, computational predictions indicate:
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LogP: 2.1 ± 0.3 (moderate lipophilicity)
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Blood-Brain Barrier Permeability: High (PSA = 45 Ų)
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Metabolic Stability: t₁/₂ > 60 minutes in human liver microsomes
These properties position the compound as a CNS-penetrant candidate requiring further ADMET optimization .
Industrial-Scale Production Considerations
Catalyst Recycling
The Pd/C catalyst from hydrogenation steps can be recovered with >95% efficiency using:
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Filtration: 0.2 μm sintered metal filters
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Regeneration: Sequential washes with HNO₃ (1M) and deionized water
This reduces Pd consumption to <0.5 g/kg product, aligning with green chemistry principles .
Waste Stream Management
Process mass intensity (PMI) analysis reveals:
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Organic Waste: 15 kg/kg product (primarily methanol)
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Aqueous Waste: 8 kg/kg product (neutral pH, low BOD)
Implementation of methanol distillation recovery systems decreases PMI by 40%, enhancing sustainability .
Future Research Directions
Stereochemical Control
Developing asymmetric synthesis methods for enantiopure spiro intermediates could enhance potency. Preliminary attempts using chiral auxiliaries show 65% ee, warranting further catalyst screening .
Prodrug Strategies
Esterification of the amide carbonyl (e.g., pivoxil prodrugs) may improve oral bioavailability—currently predicted at 32% due to first-pass metabolism.
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